

An In-depth Technical Guide to the Erbstatin Analog: Methyl 2,5-dihydroxycinnamate

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Compound of Interest					
Compound Name:	Methyl 2,5-dihydroxycinnamate				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a synthetic analog of the natural product erbstatin, has garnered significant attention in the scientific community for its potent inhibitory effects on Epidermal Growth Factor Receptor (EGFR) associated tyrosine kinases. This technical guide provides a comprehensive overview of Methyl 2,5-dihydroxycinnamate, consolidating its chemical properties, synthesis, and multifaceted biological activities. The document delves into its primary mechanism of action as an EGFR inhibitor and explores a secondary, tyrosine kinase-independent mechanism involving protein cross-linking. Detailed experimental protocols for key biological assays are provided to facilitate reproducible research. All quantitative data is presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

Methyl 2,5-dihydroxycinnamate is a cell-permeable compound that serves as a stable and potent inhibitor of EGFR kinase activity.[1][2][3] As an analog of erbstatin, a compound isolated from Streptomyces, it has been instrumental in the study of signal transduction pathways mediated by tyrosine kinases.[4] The overexpression and mutation of EGFR are hallmarks of numerous cancers, making it a critical target for therapeutic intervention. Methyl 2,5-dihydroxycinnamate's ability to competitively inhibit the autophosphorylation of EGFR underscores its potential as a lead compound in the development of novel anti-cancer agents.



[4] This guide aims to provide a detailed technical resource for researchers and professionals engaged in drug discovery and development, offering insights into the experimental evaluation and mechanistic understanding of this promising molecule.

Chemical Properties and Synthesis

Methyl 2,5-dihydroxycinnamate is a yellow solid with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.19 g/mol .[5] It is also known by its synonyms, 2,5-Dihydroxycinnamic acid methyl ester and Erbstatin analog.[5]

Table 1: Chemical Properties of Methyl 2,5-dihydroxycinnamate

Property	Value	Reference(s)
IUPAC Name	methyl (E)-3-(2,5- dihydroxyphenyl)prop-2- enoate	[4]
Synonyms	Methyl 2,5- dihydroxycinnamate, 2,5- Dihydroxycinnamic acid methyl ester, Erbstatin analog	[5]
CAS Number	63177-57-1	[5]
Molecular Formula	C10H10O4	[5]
Molecular Weight	194.19 g/mol	[5]
Appearance	Yellow solid	[5]
Melting Point	180 - 184 °C	[5]
Solubility	Soluble in Ethanol (10 mg/mL)	[5]

Synthesis

The synthesis of **Methyl 2,5-dihydroxycinnamate** can be achieved through several established organic chemistry reactions, including the Perkin reaction, Knoevenagel





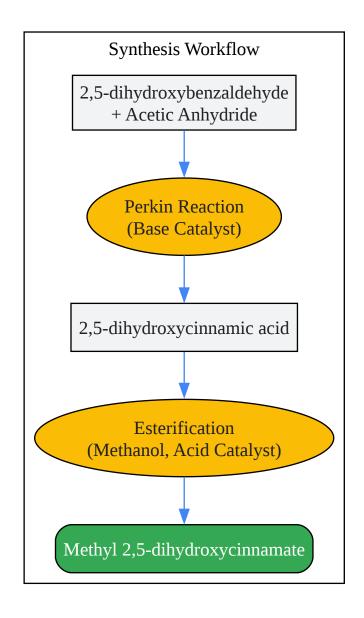


condensation, or Heck coupling, followed by esterification. A common laboratory-scale synthesis involves the following conceptual steps:

- Formation of the Cinnamic Acid Backbone: This is typically achieved via a condensation reaction between 2,5-dihydroxybenzaldehyde and an appropriate acetyl donor. The Perkin reaction, for instance, utilizes an acid anhydride and its corresponding carboxylate salt as a base.[2][6][7] The Knoevenagel condensation offers an alternative route using a compound with an active methylene group.[8]
- Esterification: The resulting 2,5-dihydroxycinnamic acid is then esterified to yield the methyl ester. This can be accomplished by reacting the carboxylic acid with methanol in the presence of an acid catalyst.[9]

A generalized workflow for the synthesis is depicted below.





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Caption: Generalized synthesis workflow for **Methyl 2,5-dihydroxycinnamate**.

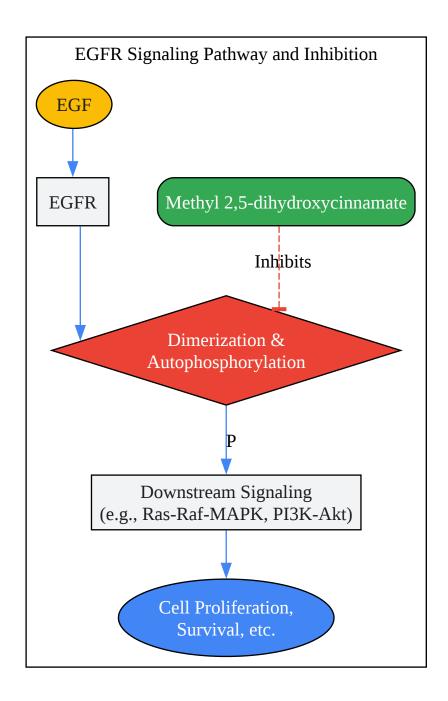
Biological Activities and Mechanism of Action Inhibition of EGFR Tyrosine Kinase

The primary and most well-characterized biological activity of **Methyl 2,5-dihydroxycinnamate** is the inhibition of EGFR-associated tyrosine kinase activity.[6] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., Epidermal Growth Factor, EGF), dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.



This autophosphorylation creates docking sites for various downstream signaling proteins, initiating cascades that regulate cell proliferation, survival, and differentiation.

Methyl 2,5-dihydroxycinnamate acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, thereby preventing the transfer of a phosphate group from ATP to the tyrosine residues. This inhibition of autophosphorylation blocks the downstream signaling pathways.



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Caption: Inhibition of EGFR signaling by Methyl 2,5-dihydroxycinnamate.

Cytotoxic Activity

As a consequence of its inhibitory effect on EGFR signaling, **Methyl 2,5-dihydroxycinnamate** exhibits cytotoxic activity against various cancer cell lines, particularly those with upregulated EGFR expression.

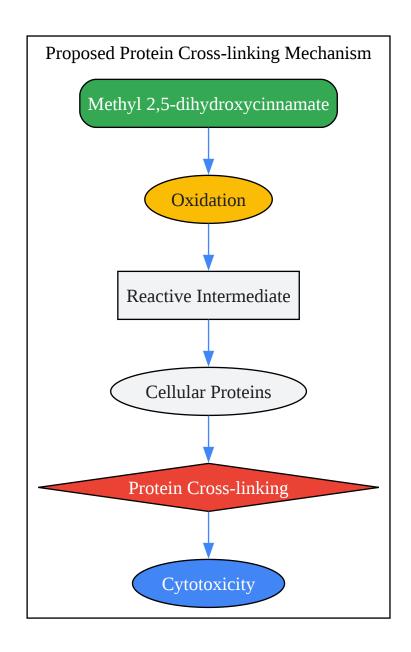
Table 2: Cytotoxicity of Methyl 2,5-dihydroxycinnamate

Cell Line	Cell Type	IC50 (μM)	Assay	Reference(s)
A549	Human Lung Adenocarcinoma	4.14	MTT Assay (72h)	[10]
HaCaT	Human Keratinocyte	9.69	MTT Assay (72h)	[10]

Protein Cross-linking

Interestingly, some studies have reported that **Methyl 2,5-dihydroxycinnamate** can induce protein cross-linking, leading to cytotoxicity in both normal and neoplastic epithelial cells.[4] This effect appears to be independent of its tyrosine kinase inhibitory activity and may involve the oxidation of the compound or a target protein.[4] This suggests a dual mechanism of action that could be advantageous in overcoming certain forms of drug resistance.





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Caption: Proposed mechanism of protein cross-linking by **Methyl 2,5-dihydroxycinnamate**.

Experimental Protocols Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure for assessing the cytotoxic effects of **Methyl 2,5-dihydroxycinnamate** on a cell line such as A549.

Materials:



- A549 cells (or other target cell line)
- DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- Methyl 2,5-dihydroxycinnamate
- DMSO (for stock solution)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Microplate reader

Procedure:

- Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare a stock solution of **Methyl 2,5-dihydroxycinnamate** in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the highest concentration used for the compound) and a no-treatment control.
- Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.
- MTT Addition: After the incubation period, add 10-20 μL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 μ L of the solubilization buffer to each well to dissolve the formazan crystals.



- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro EGFR Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of **Methyl 2,5-dihydroxycinnamate** on EGFR kinase.

Materials:

- Recombinant human EGFR kinase
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
- Methyl 2,5-dihydroxycinnamate
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- 384-well plates
- Luminometer

Procedure:

- Reagent Preparation: Prepare solutions of EGFR kinase, ATP, and the peptide substrate in kinase buffer at the desired concentrations. Prepare a serial dilution of **Methyl 2,5dihydroxycinnamate** in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
- Reaction Setup: In a 384-well plate, add the following in order:

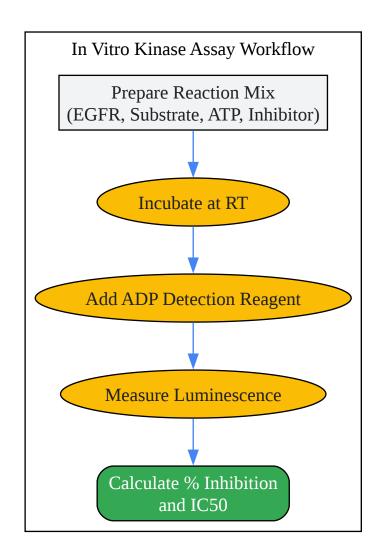
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- Inhibitor solution (or vehicle control)
- EGFR kinase solution
- A mixture of ATP and the peptide substrate to initiate the reaction.
- Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Detection: Stop the kinase reaction and detect the amount of ADP produced using a
 detection reagent like the ADP-Glo[™] system, following the manufacturer's instructions. This
 typically involves a two-step process of depleting the remaining ATP and then converting the
 ADP to ATP, which is then measured via a luciferase-based reaction.
- Luminescence Measurement: Read the luminescence signal using a luminometer.
- Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.





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Caption: A generalized workflow for an in vitro EGFR kinase inhibition assay.

Conclusion

Methyl 2,5-dihydroxycinnamate stands out as a valuable research tool for investigating EGFR-mediated signaling and as a potential scaffold for the development of novel anticancer therapeutics. Its well-defined inhibitory action on EGFR tyrosine kinase, coupled with a potential secondary mechanism of protein cross-linking, presents exciting avenues for further exploration. The detailed protocols and compiled data within this guide are intended to support and stimulate future research into the therapeutic applications of this and related compounds. A thorough understanding of its synthesis, biological activities, and mechanisms of action is crucial for harnessing its full potential in the field of drug discovery and development.



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